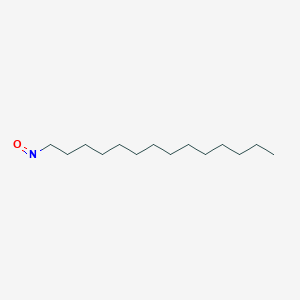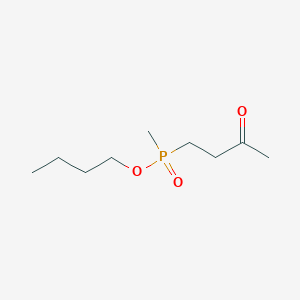
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene is an organic compound that belongs to the family of chlorinated aromatic compounds These compounds are characterized by the presence of chlorine atoms attached to the benzene ring, which can significantly alter their chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene typically involves the chlorination of a suitable precursor compound. One common method is the chlorination of 2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to convert the methylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic or neutral medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an anhydrous solvent.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives or dechlorinated products.
Applications De Recherche Scientifique
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the methylsulfanyl group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dichloro-2,4-bis(trichloromethyl)benzene: Another chlorinated aromatic compound with multiple chlorine atoms and different substituents.
1-Chloro-2-methyl-4-nitrobenzene: A chlorinated nitroaromatic compound with different functional groups.
Uniqueness
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene is unique due to the presence of both chlorine atoms and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
66640-44-6 |
|---|---|
Formule moléculaire |
C13H8Cl4S |
Poids moléculaire |
338.1 g/mol |
Nom IUPAC |
1,5-dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C13H8Cl4S/c1-18-12-6-8(15)5-11(17)13(12)9-3-2-7(14)4-10(9)16/h2-6H,1H3 |
Clé InChI |
MTQVXHJQDGNLED-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=CC(=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



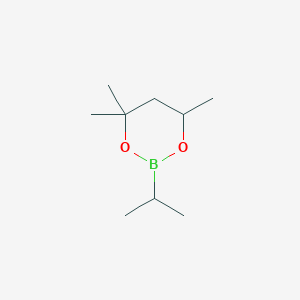



![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)


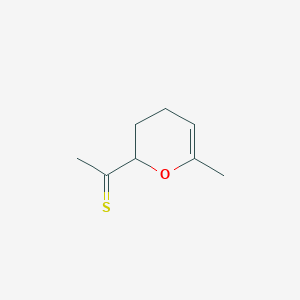

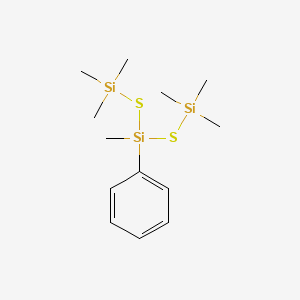
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)
